molecular formula C24H34N2O5 B549266 Trandolapril CAS No. 87679-37-6

Trandolapril

Katalognummer: B549266
CAS-Nummer: 87679-37-6
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: VXFJYXUZANRPDJ-WTNASJBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trandolapril is a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor approved for hypertension, heart failure post-myocardial infarction (MI), and left ventricular dysfunction. As a prodrug, it is hydrolyzed by esterases to its active metabolite, trandolaprilat, which exhibits potent and prolonged ACE inhibition . Its pharmacological advantages include a long half-life (12–24 hours), enabling once-daily dosing, and high binding affinity to ACE, resulting in sustained blood pressure (BP) control .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Trandolapril umfasst mehrere wichtige Schritte:

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies beinhaltet den Einsatz von automatisierten Reaktoren, präziser Temperaturregelung und hochreinen Reagenzien, um eine gleichbleibende Produktqualität zu gewährleisten .

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Trandolapril hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Modellverbindung verwendet, um ACE-Hemmer und deren Wechselwirkungen zu untersuchen.

    Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Genexpression.

    Medizin: Umfassend untersucht auf seine therapeutischen Wirkungen bei Bluthochdruck, Herzinsuffizienz und der Behandlung nach einem Myokardinfarkt.

    Industrie: Wird bei der Entwicklung neuer ACE-Hemmer und verwandter Arzneimittel verwendet

5. Wirkmechanismus

This compound wirkt durch Hemmung des Angiotensin-Converting-Enzyms, das für die Umwandlung von Angiotensin I zu Angiotensin II verantwortlich ist. Angiotensin II ist ein starkes Vasokonstriktor, das den Blutdruck erhöht. Durch Hemmung dieser Umwandlung reduziert this compound den Angiotensin-II-Spiegel, was zu einer Vasodilatation und einem niedrigeren Blutdruck führt. Zu den molekularen Zielstrukturen gehören das Angiotensin-Converting-Enzym und das Renin-Angiotensin-Aldosteron-System .

Ähnliche Verbindungen:

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Estergruppe einzigartig, die im Vergleich zu einigen anderen ACE-Hemmern eine längere Halbwertszeit und eine nachhaltigere Wirkung ermöglicht. Seine Fähigkeit, zu einer hoch aktiven Form, Trandolaprilat, metabolisiert zu werden, trägt ebenfalls zu seiner Wirksamkeit bei .

Wirkmechanismus

Trandolapril acts by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Vergleich Mit ähnlichen Verbindungen

Comparative Efficacy with Other ACE Inhibitors

Mortality and Cardiovascular Outcomes Post-MI

A 2007 meta-analysis compared trandolapril with ramipril, enalapril, captopril, and perindopril in post-MI patients (Table 1). All-cause mortality and reinfarction risks were statistically equivalent across agents, with hazard ratios (HRs) overlapping 1.00 (reference: this compound):

  • All-cause mortality :
    • Ramipril: HR 0.97 (95% CI: 0.89–1.05)
    • Enalapril: HR 1.04 (0.95–1.15)
    • Captopril: HR 0.95 (0.83–1.08) .
  • Reinfarction :
    • Ramipril: HR 0.98 (0.89–1.08)
    • Enalapril: HR 1.04 (0.92–1.17) .

However, trial-specific variability exists. The PRACTICAL study reported lower 90-day and 1-year mortality with enalapril versus captopril, while the TRACE, AIRE, and SAVE trials found equivalent mortality reductions for this compound, ramipril, and captopril .

Blood Pressure Control and Antihypertensive Potency

In mild-to-moderate hypertension, this compound 2–4 mg/day demonstrated 24-hour efficacy comparable to atenolol, enalapril, and lisinopril but superior to captopril . A double-blind trial showed this compound 2 mg reduced diastolic BP (DBP) by −10.6 ± 1.3 mmHg, similar to hydrochlorothiazide (HCTZ) (−10.9 ± 1.3 mmHg) .

Metabolism and Genetic Variability

This compound’s activation is mediated by carboxylesterase 1 (CES1). The CES1G143E variant abolishes this compound activation in vitro but only modestly affects pharmacokinetics in vivo, suggesting compensatory pathways . This contrasts with enalapril and ramipril, which rely on hepatic esterases with distinct genetic interactions.

ADMET Profiles

This compound, benazepril, and moexipril comply with Lipinski’s Rule of Five, ensuring oral bioavailability. Key differences include:

  • Benazepril : Moderate hepatotoxicity risk.
  • Moexipril : Estrogen/androgen receptor binding liability and hepatotoxicity (Table 2).

Combination Therapies

This compound + Verapamil SR

In the BENEDICT trial, this compound 2 mg alone reduced microalbuminuria incidence to 6% vs. 11.9% with verapamil alone. The combination (this compound 2 mg + verapamil 180 mg) further reduced it to 5.7%, highlighting additive renal protection . The INVEST trial (22,576 patients) showed verapamil SR/trandolapril achieved BP control equivalent to atenolol/HCTZ, with 71.7% achieving BP <140/90 mmHg .

This compound + HCTZ

Combination therapy reduced DBP by −15.1 ± 1.13 mmHg, significantly greater than monotherapies (−10.6 mmHg for this compound, −10.9 mmHg for HCTZ) .

Special Populations and Organ Protection

  • Diabetes/Renal Disease: this compound/verapamil reduced proteinuria by 50% in diabetic patients, outperforming monotherapies .
  • Left Ventricular Hypertrophy (LVH) : this compound alone reduced LVH more effectively than this compound/verapamil, emphasizing ACE inhibition’s direct cardioprotective effects .
  • Ethnic/Racial Groups : this compound/verapamil showed consistent efficacy in Black, Hispanic, and elderly patients .

Adverse Event Profiles

This compound’s safety profile mirrors other ACE inhibitors, with cough (8–12%), headache (5–7%), and dizziness (3–5%) as common adverse events. Serious adverse events (e.g., angioedema) occur at rates <1% .

Tables

Table 1: Post-MI Mortality and Reinfarction Risk Across ACE Inhibitors

Agent All-Cause Mortality (HR) Reinfarction (HR)
This compound 1.00 (Reference) 1.00 (Reference)
Ramipril 0.97 (0.89–1.05) 0.98 (0.89–1.08)
Enalapril 1.04 (0.95–1.15) 1.04 (0.92–1.17)
Captopril 0.95 (0.83–1.08) 1.05 (0.89–1.25)
Perindopril 0.98 (0.84–1.15) 0.96 (0.81–1.14)

Table 2: ADMET Comparison of ACE Inhibitors

Parameter This compound Benazepril Moexipril
hERG Liability No No No
Hepatotoxicity No Yes Yes
Intestinal Absorption High Moderate Moderate
Receptor Binding None None Estrogen/Androgen

Biologische Aktivität

Trandolapril is a well-established angiotensin-converting enzyme (ACE) inhibitor used primarily for managing hypertension and heart failure. As a prodrug, it is converted in the liver to its active form, trandolaprilat, which exerts its therapeutic effects by inhibiting ACE and subsequently lowering levels of angiotensin II (ATII). This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and relevant case studies.

This compound functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II. The reduction in ATII levels leads to:

  • Decreased Blood Pressure : By preventing vasoconstriction.
  • Reduced Aldosterone Secretion : This results in decreased sodium and water retention.
  • Increased Bradykinin Levels : Contributing to vasodilation but also potentially causing side effects like cough.

The pharmacokinetic profile of this compound includes approximately 40-60% absorption with a low bioavailability of 4-14% due to extensive first-pass metabolism. The active metabolite, trandolaprilat, has a high binding affinity for ACE and a prolonged half-life that supports once-daily dosing .

Long-Term Benefits

The TRACE study (this compound Cardiac Evaluation) demonstrated significant long-term benefits of this compound in patients post-myocardial infarction (MI) with left ventricular dysfunction (LVD). Key findings include:

  • Mortality Reduction : A relative risk reduction of 11% for all-cause mortality compared to placebo (RR 0.89, 95% CI 0.80–0.99) over a follow-up period of 10-12 years .
  • Hospitalization Rates : this compound significantly reduced hospitalizations due to cardiovascular causes, including congestive heart failure (CHF) .

Case Studies

  • TRACE Study :
    • Population : 1749 patients with LVD post-MI.
    • Results : The this compound group showed a significant decrease in all-cause mortality and hospitalizations compared to placebo .
  • Insulin Sensitivity Study :
    • A study evaluating the effect of this compound on insulin sensitivity in hypertensive patients with type 2 diabetes found no significant improvement, indicating that while beneficial for cardiovascular outcomes, this compound may not influence metabolic parameters positively .
  • Cardiac Remodeling Study :
    • In an animal model with induced cardiac hypertrophy due to volume overload, this compound reduced electrical remodeling and mortality but had a less pronounced effect on hypertrophy itself. This suggests that while it can mitigate some adverse cardiac remodeling effects, it does not completely reverse them .

Pharmacodynamic Properties

This compound's pharmacodynamics are characterized by:

  • ACE Inhibition : Maximal inhibition occurs approximately 1.5 to 3 hours post-administration.
  • Volume Status Effects : Chronic treatment leads to reduced systemic vascular resistance and improved cardiac output without significantly altering left ventricular wall thickness .

Summary of Findings

StudyPopulationKey Findings
TRACE1749 post-MI patientsReduced all-cause mortality (RR 0.89) and hospitalizations
Insulin SensitivityHypertensive type 2 diabeticsNo significant impact on insulin sensitivity
Cardiac RemodelingACF ratsReduced electrical remodeling and mortality; less effect on hypertrophy

Analyse Chemischer Reaktionen

Metabolic Activation via Ester Hydrolysis

Trandolapril functions as a prodrug, requiring enzymatic hydrolysis of its ethyl ester group to transform into the active metabolite trandolaprilat . This reaction occurs primarily in the liver and is catalyzed by esterases .

Key Reaction:

This compound C24H34N2O5 EsteraseTrandolaprilat C22H30N2O5 +Ethanol\text{this compound C}_{24}\text{H}_{34}\text{N}_{2}\text{O}_5\text{ }\xrightarrow{\text{Esterase}}\text{Trandolaprilat C}_{22}\text{H}_{30}\text{N}_{2}\text{O}_5\text{ }+\text{Ethanol}

Pharmacokinetic Data :

ParameterThis compoundTrandolaprilat
Bioavailability (%)~10%~70%
Time to Peak (hours)14–10
Elimination Half-life6 hours22.5 hours

Food delays absorption but does not significantly alter the AUC or C<sub>max</sub> of trandolaprilat .

Synthetic Pathway and Key Reactions

The industrial synthesis of this compound involves a two-step condensation process, as detailed in patent WO2007003947A2 .

Step 1: Formation of N-Carboxyanhydride (NCA) Intermediate

Reagents:

  • N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine

  • Dichloromethane, triethylamine, and pyridine

Conditions:

  • Temperature: 15–20°C

  • pH adjustment to 4.2 using 2N HCl

Reaction:

NCA IntermediateCondensationPrecursor Compound\text{NCA Intermediate}\xrightarrow{\text{Condensation}}\text{Precursor Compound}

Step 2: Condensation with Octahydro-1H-indole-2-carboxylic Acid

Reagents:

  • Racemic trans-octahydro-1H-indole-2-carboxylic acid

  • Dichloromethane, triethylamine

Conditions:

  • Ambient temperature (25–30°C)

  • Purification via acetonitrile recrystallization

Reaction Yield :

StepPurity (%)Yield (g)
199.555
299.334

Stability and Degradation Reactions

This compound undergoes pH-dependent degradation. Under acidic conditions, the ester bond hydrolyzes non-enzymatically, while alkaline conditions promote decomposition of the indole ring .

Degradation Products:

  • Trandolaprilat (primary metabolite)

  • Ethanol (byproduct of ester hydrolysis)

Structural Influences on Reactivity

The ethyl ester group in this compound is critical for its lipophilicity, enabling efficient absorption. Hydrolysis converts it into the polar, active trandolaprilat, which binds irreversibly to ACE .

Q & A

Basic Research Questions

Q. How can HPLC methods be optimized for quantifying Trandolapril and its related impurities in stability studies?

  • Methodological Answer: Utilize reverse-phase HPLC with an Xterra MS C18 column (35°C) and gradient elution combining aqueous potassium dihydrogen phosphate (pH 3.0) and acetonitrile. Validate specificity by resolving degradation products under acidic, basic, and oxidative stress conditions per ICH Q1A(R2). Linearity ranges (0.10–3.0 µg/mL) and recovery rates (97.98–100.55%) ensure precision . System suitability parameters, such as resolution >2.0 between this compound and impurities, should be verified during method development .

Q. What are the key considerations in designing forced degradation studies to establish stability-indicating methods for this compound?

  • Methodological Answer: Subject this compound to hydrolytic (acid/base), oxidative (H₂O₂), and thermal stress conditions. Monitor degradation kinetics using validated HPLC to separate impurities (e.g., Trandolaprilat). Ensure method robustness by testing column batches and mobile phase ratios. Quantify degradation products at limits of detection (LoD: 0.07–0.08 µg/mL) and quantitation (LoQ: 0.24–0.26 µg/mL) .

Q. How are USP guidelines applied in validating analytical procedures for this compound’s purity and potency assessment?

  • Methodological Answer: Follow USP monographs for related substance testing using L1-packed columns (e.g., Xterra RP18). Validate parameters including precision (%RSD <2.0), accuracy (98–102%), and linearity (r² ≥0.999). Include resolution solutions to confirm peak separation (retention time ~14.5 minutes for this compound) .

Q. What preformulation parameters are critical for developing this compound formulations with optimal bioavailability?

  • Methodological Answer: Assess solubility across physiological pH (e.g., 1.32 mg/mL in water, 3.12 mg/mL at pH 6.8) and partition coefficient (log P = 1.93). Optimize particle size (82 µm unmilled powder) for flowability. Use FTIR to confirm structural integrity (e.g., carboxylate anion stretch at 1396 cm⁻¹) .

Advanced Research Questions

Q. What pharmacogenomic factors influence this compound’s metabolic activation and efficacy in hypertensive patients?

  • Methodological Answer: Analyze CES1P1 variants (e.g., −816A>C) using linear regression adjusted for age, baseline BP, and dose. In vitro, measure CES1 expression (Western blot) and activity (Trandolaprilat formation) across genotypes. No significant association was found between −816A>C and BP response (p >0.05) or CES1 activity (p = 0.57) .

Q. How do this compound-based treatment strategies compare to non-calcium antagonist regimens in reducing cardiovascular events among CAD patients?

  • Methodological Answer: In the INVEST trial (N=22,576), a verapamil-Trandolapril strategy showed comparable efficacy to atenolol-HCTZ for primary outcomes (9.93% vs. 10.17%; RR 0.98, 95% CI 0.90–1.06). Adjust for confounders like diabetes using stratified Cox models. Monitor systolic BP control (65% achieved <140 mmHg) .

Q. What statistical approaches are recommended for analyzing the impact of genetic polymorphisms on this compound’s blood pressure-lowering effects?

  • Methodological Answer: Apply Hardy-Weinberg equilibrium tests for genotype frequencies. Use ANOVA to compare CES1 activity across genotypes and Pearson correlation to link enzyme activity to Trandolaprilat formation. Adjust for covariates (e.g., race, baseline BP) in multivariable regression .

Q. What are the implications of this compound’s differential solubility profiles across physiological pH ranges for its pharmacokinetic modeling?

  • Methodological Answer: Incorporate pH-dependent solubility (e.g., 3.12 mg/mL at intestinal pH 6.8 vs. 1.06 mg/mL at plasma pH 7.4) into compartmental models. Use WinNonlin to estimate absorption rate constants (kₐ) and bioavailability. Validate with in vivo studies comparing AUC₀–24h under fed/fasted states .

Eigenschaften

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFJYXUZANRPDJ-WTNASJBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023692
Record name Trandolapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in chloroform, dichloromethane, methanol, 2.07e-02 g/L
Record name Trandolapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Colorless, crystalline solid

CAS No.

87679-37-6
Record name Trandolapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87679-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trandolapril [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trandolapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trandolapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, (2S,3aR,7aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANDOLAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T0N3G9CRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trandolapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119-123 °C, 125 °C, 119 - 123 °C
Record name Trandolapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trandolapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Trandolapril
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Trandolapril
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Trandolapril
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Trandolapril
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Trandolapril
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Trandolapril

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.